Cas no 1420793-72-1 (8-Fluoro-6-methyl-5-nitroquinoline)

8-Fluoro-6-methyl-5-nitroquinoline is a nitro-substituted quinoline derivative with potential applications in pharmaceutical and agrochemical research. The presence of fluorine and nitro groups enhances its reactivity, making it a valuable intermediate in the synthesis of bioactive compounds. Its structural features, including the electron-withdrawing nitro group and the fluorine substituent, contribute to its utility in cross-coupling reactions and other transformations. The methyl group at the 6-position further modifies its steric and electronic properties, allowing for tailored reactivity. This compound is particularly useful in medicinal chemistry for developing novel heterocyclic frameworks with potential therapeutic activity. High purity and well-defined synthesis routes ensure consistent performance in research applications.
8-Fluoro-6-methyl-5-nitroquinoline structure
1420793-72-1 structure
商品名:8-Fluoro-6-methyl-5-nitroquinoline
CAS番号:1420793-72-1
MF:C10H7FN2O2
メガワット:206.173185586929
CID:5706560
PubChem ID:97036733

8-Fluoro-6-methyl-5-nitroquinoline 化学的及び物理的性質

名前と識別子

    • 8-Fluoro-6-methyl-5-nitroquinoline
    • 1420793-72-1
    • SB70260
    • 8-Fluoro-6-methyl-5-nitro-quinoline
    • Quinoline, 8-fluoro-6-methyl-5-nitro-
    • インチ: 1S/C10H7FN2O2/c1-6-5-8(11)9-7(3-2-4-12-9)10(6)13(14)15/h2-5H,1H3
    • InChIKey: JQZCHHCKRHYYKX-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC(C)=C(C2=CC=CN=C21)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 206.04915563g/mol
  • どういたいしつりょう: 206.04915563g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 0
  • 複雑さ: 256
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 58.7Ų

じっけんとくせい

  • 密度みつど: 1.382±0.06 g/cm3(Predicted)
  • ふってん: 337.8±37.0 °C(Predicted)
  • 酸性度係数(pKa): 0.01±0.32(Predicted)

8-Fluoro-6-methyl-5-nitroquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM242350-5g
8-Fluoro-6-methyl-5-nitroquinoline
1420793-72-1 97%
5g
$1669 2021-08-04
Chemenu
CM242350-1g
8-Fluoro-6-methyl-5-nitroquinoline
1420793-72-1 97%
1g
$822 2022-09-03
Chemenu
CM242350-1g
8-Fluoro-6-methyl-5-nitroquinoline
1420793-72-1 97%
1g
$776 2021-08-04

8-Fluoro-6-methyl-5-nitroquinoline 関連文献

8-Fluoro-6-methyl-5-nitroquinolineに関する追加情報

Exploring the Properties and Applications of 8-Fluoro-6-methyl-5-nitroquinoline (CAS No. 1420793-72-1)

8-Fluoro-6-methyl-5-nitroquinoline (CAS No. 1420793-72-1) is a fluorinated nitroquinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the quinoline family, known for its diverse biological activities and applications in drug discovery. The presence of fluoro and nitro substituents enhances its reactivity and potential as a building block for more complex molecules. Researchers are particularly interested in its role as an intermediate in synthesizing novel therapeutic agents, especially in oncology and infectious disease treatments.

One of the most searched questions about 8-Fluoro-6-methyl-5-nitroquinoline is its synthetic pathway and mechanism of action. The compound's unique structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry. Recent studies have explored its potential as a kinase inhibitor, a class of compounds widely investigated for cancer therapy. Additionally, its nitro group contributes to its electron-withdrawing properties, which can influence the pharmacokinetics of derived drugs. This aligns with the growing demand for fluorinated pharmaceuticals, a trend driven by their improved metabolic stability and bioavailability.

From an industrial perspective, CAS No. 1420793-72-1 is often discussed in the context of green chemistry and sustainable synthesis. With increasing environmental regulations, researchers are optimizing its production to minimize waste and energy consumption. The compound's methyl group also offers opportunities for further functionalization, enabling the creation of tailored molecules for specific applications. This adaptability makes it a hotspot in high-throughput screening and combinatorial chemistry, where rapid diversification of chemical libraries is essential.

Another trending topic related to 8-Fluoro-6-methyl-5-nitroquinoline is its role in antibacterial research. With the rise of antibiotic resistance, scientists are revisiting nitroquinoline derivatives for their potential to combat multidrug-resistant pathogens. The fluoro substituent in this compound enhances its membrane permeability, a critical factor in overcoming bacterial defense mechanisms. This has led to renewed interest in its structure-activity relationship (SAR) studies, particularly in designing next-generation antimicrobial agents.

In the realm of material science, 1420793-72-1 has shown promise as a precursor for organic electronic materials. Its conjugated quinoline core and electron-deficient nitro group make it suitable for developing fluorescent probes and OLED components. This application ties into the broader demand for energy-efficient technologies, a key focus in today's sustainability-driven market. Researchers are also investigating its photophysical properties, which could unlock new possibilities in sensing and imaging technologies.

For those searching about the safety profile of 8-Fluoro-6-methyl-5-nitroquinoline, it's important to note that proper handling and storage are essential, as with any fine chemical. While not classified as hazardous under standard regulations, its nitro group warrants caution during synthesis and scale-up processes. Recent advancements in process chemistry have addressed these challenges, ensuring safer and more efficient production methods. This aligns with the industry's shift toward risk assessment and safety-by-design principles.

The future of CAS No. 1420793-72-1 looks promising, with ongoing research exploring its applications in personalized medicine and targeted drug delivery. Its modular structure allows for precise modifications, catering to the growing need for patient-specific therapies. As the scientific community continues to unravel its potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in healthcare and technology.

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